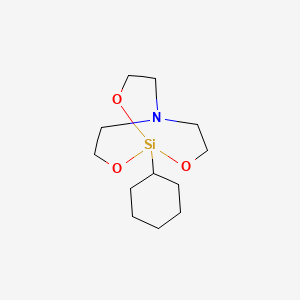![molecular formula C22H26N2 B14681419 4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile CAS No. 34572-35-5](/img/structure/B14681419.png)
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile is an organic compound characterized by the presence of an imine group (C=N) and a benzonitrile group (C≡N). This compound is notable for its unique structure, which includes a long octyl chain attached to the phenyl ring, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile typically involves the condensation reaction between 4-octylaniline and 4-formylbenzonitrile. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group can interact with nucleophiles, while the aromatic rings can participate in π-π interactions. These interactions can influence various biological pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(E)-[(4-Methylphenyl)imino]methyl}benzonitrile
- 4-{[(4-ethoxyphenyl)imino]methyl}benzonitrile
- 4-{[(4-fluorophenyl)imino]methyl}benzonitrile
Uniqueness
4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields.
Propiedades
Número CAS |
34572-35-5 |
|---|---|
Fórmula molecular |
C22H26N2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
4-[(4-octylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H26N2/c1-2-3-4-5-6-7-8-19-13-15-22(16-14-19)24-18-21-11-9-20(17-23)10-12-21/h9-16,18H,2-8H2,1H3 |
Clave InChI |
CAFCINZPMOGAAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
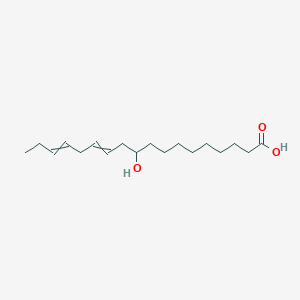
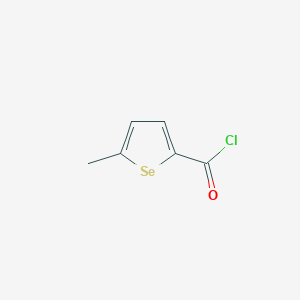
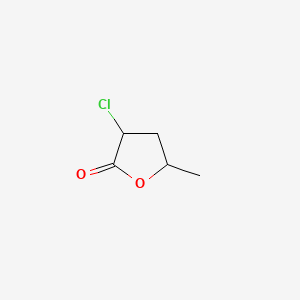
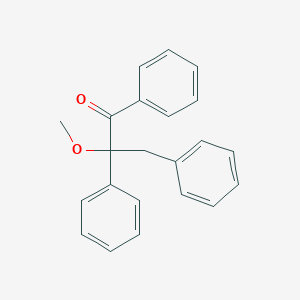
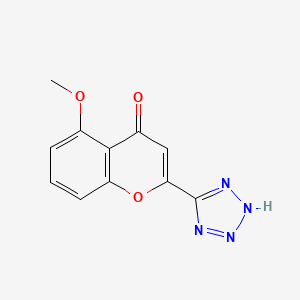
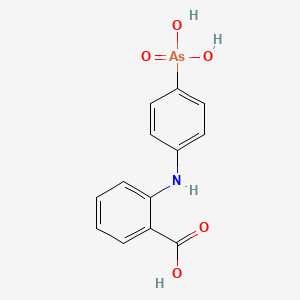
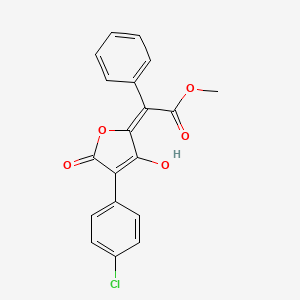
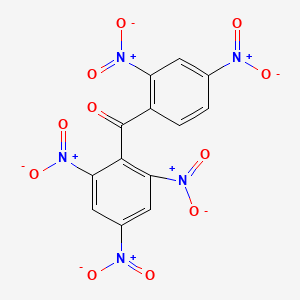
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
